molecular formula C9H10ClF3N2O2S B13731726 2-(3-Trifluoromethylbenzenesulphonyl)acetamidine hydrochloride

2-(3-Trifluoromethylbenzenesulphonyl)acetamidine hydrochloride

Cat. No.: B13731726
M. Wt: 302.70 g/mol
InChI Key: XIZMTFLDGJXCSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Trifluoromethylbenzenesulphonyl)acetamidine hydrochloride typically involves the reaction of 3-trifluoromethylbenzenesulfonyl chloride with acetamidine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

2-(3-Trifluoromethylbenzenesulphonyl)acetamidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols .

Scientific Research Applications

2-(3-Trifluoromethylbenzenesulphonyl)acetamidine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3-Trifluoromethylbenzenesulphonyl)acetamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Trifluoromethylbenzenesulfonyl)acetamide
  • 2-(3-Trifluoromethylbenzenesulfonyl)acetonitrile
  • 2-(3-Trifluoromethylbenzenesulfonyl)acetohydrazide

Uniqueness

2-(3-Trifluoromethylbenzenesulphonyl)acetamidine hydrochloride is unique due to its specific combination of trifluoromethyl and sulfonyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10ClF3N2O2S

Molecular Weight

302.70 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenyl]sulfonylethanimidamide;hydrochloride

InChI

InChI=1S/C9H9F3N2O2S.ClH/c10-9(11,12)6-2-1-3-7(4-6)17(15,16)5-8(13)14;/h1-4H,5H2,(H3,13,14);1H

InChI Key

XIZMTFLDGJXCSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)CC(=N)N)C(F)(F)F.Cl

Origin of Product

United States

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